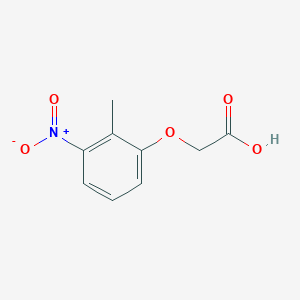

(2-Methyl-3-nitrophenoxy)acetic acid

Übersicht

Beschreibung

(2-Methyl-3-nitrophenoxy)acetic acid is an organic compound with the molecular formula C9H9NO4. It is characterized by a nitro group (-NO2) and a methyl group (-CH3) attached to a benzene ring, which is further connected to an acetic acid moiety

Synthetic Routes and Reaction Conditions:

Nitration Reaction: The compound can be synthesized through the nitration of 2-methyl-3-nitrophenol followed by esterification with chloroacetic acid.

Esterification Reaction: Another method involves the esterification of 2-methyl-3-nitrophenol with acetic anhydride.

Industrial Production Methods: Industrial production typically involves large-scale nitration reactions under controlled conditions to ensure safety and yield optimization. The process requires careful handling of nitric acid and other reagents to prevent unwanted side reactions.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-methyl-3-aminophenoxyacetic acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

Substitution: Halogenation with bromine (Br2) in the presence of iron (Fe).

Major Products Formed:

Oxidation: 2-Methyl-3-nitrobenzoic acid.

Reduction: 2-Methyl-3-aminophenoxyacetic acid.

Substitution: 2-Methyl-3-bromophenoxyacetic acid.

Wissenschaftliche Forschungsanwendungen

(2-Methyl-3-nitrophenoxy)acetic acid has diverse applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.

Biology: The compound is used in biochemical studies to investigate enzyme inhibition and metabolic pathways.

Medicine: It has potential therapeutic applications in the development of anti-inflammatory and analgesic drugs.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

(2-Methyl-3-nitrophenoxy)acetic acid is structurally similar to other nitrophenylacetic acids, such as 2-methyl-4-nitrophenylacetic acid and 3-nitrophenylacetic acid. its unique positioning of the nitro and methyl groups on the benzene ring imparts distinct chemical and biological properties. These differences can influence its reactivity, solubility, and biological activity.

Vergleich Mit ähnlichen Verbindungen

2-Methyl-4-nitrophenylacetic acid

3-Nitrophenylacetic acid

2-Methyl-3-aminophenoxyacetic acid

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

(2-Methyl-3-nitrophenoxy)acetic acid is a chemical compound characterized by its unique functional groups, including a methyl group, a nitro group, and a carboxylic acid. Its molecular formula is C9H9NO4, with a molecular weight of approximately 209.1986 g/mol. The compound's structure suggests potential reactivity and applications in various fields, particularly in biological systems.

The presence of the aromatic ring and functional groups in this compound indicates its potential for diverse biological interactions. The nitro group can participate in redox reactions, while the carboxylic acid group may engage in hydrogen bonding with biological macromolecules.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives of nitrophenoxy compounds have been evaluated for their antitubercular activity against Mycobacterium tuberculosis. A study demonstrated that certain derivatives showed minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL against various strains of M. tuberculosis . This suggests that this compound could potentially possess similar antimicrobial effects.

Cytotoxicity and Safety

While investigating the biological safety profile of related compounds, it was found that some derivatives did not exhibit cytotoxic effects on human cell lines, indicating a favorable safety profile. For example, certain nitrophenoxy compounds demonstrated no inhibitory effects on tumor cell lines during MTT assays . This raises the possibility that this compound may also be non-toxic at certain concentrations.

The mechanism by which this compound exerts its biological activity may involve interaction with enzymes or receptors within microbial cells. The nitro group can undergo reduction to form reactive intermediates that may disrupt cellular processes in pathogens, potentially leading to cell death.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methylphenol | C7H8O | Simple phenolic structure without nitro or acetic groups. |

| 3-Nitrophenylacetic Acid | C9H9NO4 | Contains a nitro group but lacks the methyl substitution on the aromatic ring. |

| 4-Chloro-2-methylphenoxyacetic Acid | C9H8ClNO4 | Chlorine substitution instead of nitro; different reactivity profile. |

| Methyl 2-(4-nitrophenyl)acetate | C10H11NO4 | Similar ester structure but with a para-nitro group affecting its properties differently. |

This table illustrates how this compound stands out due to its specific arrangement of functional groups and potential applications in agriculture and pharmaceuticals.

Case Studies and Research Findings

- Antimicrobial Studies : In vitro assessments have shown promising results for derivatives of similar compounds against M. tuberculosis, indicating potential for further exploration of this compound as an antitubercular agent.

- Cytotoxicity Assessments : Studies conducted on related compounds have consistently reported low cytotoxicity in human cell lines, suggesting that this compound might also exhibit a favorable safety profile.

- Mechanistic Insights : Investigations into the mechanisms of action for nitro-substituted phenolic compounds suggest that this compound may affect cellular processes through redox reactions and enzyme inhibition.

Eigenschaften

IUPAC Name |

2-(2-methyl-3-nitrophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-6-7(10(13)14)3-2-4-8(6)15-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUCWHLALOFKQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.